molecular formula C10H10N2O2 B13671052 6-Methoxy-4-methylquinazolin-2(1H)-one

6-Methoxy-4-methylquinazolin-2(1H)-one

Cat. No.: B13671052
M. Wt: 190.20 g/mol
InChI Key: VMWCTBKJVZEMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-methylquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family It is characterized by a quinazoline core structure with a methoxy group at the 6th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-4-methylquinazolin-2(1H)-one.

    Reduction: Formation of 6-methoxy-4-methyl-1,2-dihydroquinazolin-2-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-4-methylquinazolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The quinazolinone core can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazolin-2(1H)-one: Lacks the methoxy group at the 6th position.

    6-Methoxyquinazolin-2(1H)-one: Lacks the methyl group at the 4th position.

    4,6-Dimethylquinazolin-2(1H)-one: Contains an additional methyl group at the 6th position instead of a methoxy group.

Uniqueness

6-Methoxy-4-methylquinazolin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and material science.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-methoxy-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-8-5-7(14-2)3-4-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13)

InChI Key

VMWCTBKJVZEMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=O)N1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.